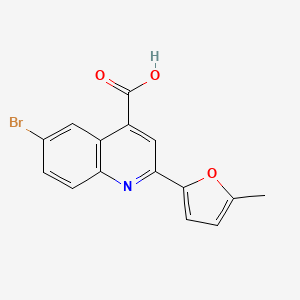

6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

Description

6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is a heterocyclic aromatic compound that features a quinoline core substituted with a bromine atom at the 6-position, a 5-methylfuran-2-yl group at the 2-position, and a carboxylic acid group at the 4-position

Properties

IUPAC Name |

6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO3/c1-8-2-5-14(20-8)13-7-11(15(18)19)10-6-9(16)3-4-12(10)17-13/h2-7H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDQCOBHWQSBSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353784 | |

| Record name | 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350998-12-8 | |

| Record name | 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another approach involves the cyclization of a suitable precursor, such as 2-(5-methylfuran-2-yl)aniline, with a carboxylic acid derivative under acidic or basic conditions. This method may require the use of a catalyst, such as palladium or copper, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium thiolate.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Substitution: Sodium azide in dimethylformamide or potassium thiolate in ethanol.

Major Products Formed

Oxidation: Furanone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Azido or thiol-substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid exhibits notable anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and bladder cancer (T-24). The compound has been observed to inhibit cell proliferation and induce apoptosis, with IC50 values reported as follows:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 168.78 |

| T-24 | 257.87 |

The mechanism of action involves interaction with specific molecular targets, leading to the modulation of signaling pathways related to cancer cell growth and survival.

Antileishmanial Activity

Another significant application of this compound is its antileishmanial activity. A study focused on synthesizing quinoline derivatives, including this compound, evaluated their efficacy against Leishmania donovani promastigotes. The results indicated that the compound showed promising activity, with varying concentrations tested from 200 μg/mL to 1.56 μg/mL .

Biological Research

Neuropharmacology

The compound is also being investigated for its potential role in neuropharmacology. Initial studies suggest that it may act as a negative allosteric modulator for metabotropic glutamate receptor 1 (mGluR1), which is implicated in various neurological disorders. The structure–activity relationship studies have identified key pharmacophore components that enhance its inhibitory activity on mGluR1, making it a candidate for further development in treating conditions like neuropathic pain .

Industrial Applications

Materials Science

Due to its unique chemical structure, this compound may find applications in materials science, particularly in the development of organic semiconductors and photonic devices. The presence of the quinoline moiety can enhance the electronic properties of polymers used in these applications.

Case Study 1: Anticancer Properties

A comprehensive study conducted on the anticancer effects of this compound involved testing against multiple cancer cell lines. The results highlighted its potential as a therapeutic agent, demonstrating significant inhibition of cell growth and induction of apoptosis through specific molecular interactions.

Case Study 2: Antileishmanial Activity

In another study focusing on antileishmanial activity, researchers synthesized several quinoline derivatives, including this compound. They evaluated their effectiveness against Leishmania donovani, providing critical insights into the pharmacological potential of quinoline derivatives in treating parasitic infections.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells or pathogens. The furan ring may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as:

2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid: Lacks the bromine substitution, which may affect its reactivity and biological activity.

6-Chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid: Substitution of bromine with chlorine can lead to differences in electronic properties and reactivity.

6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid: Replacement of the furan ring with a thiophene ring can alter the compound’s chemical and biological properties.

Biological Activity

6-Bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a bromine atom, a furan moiety, and a carboxylic acid group. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 332.149 g/mol. Its structural features contribute to its biological activity, allowing it to interact with various biological targets.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 332.149 g/mol |

| Canonical SMILES | CC1=CC=C(O1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), demonstrating low minimum inhibitory concentrations (MICs). For instance, some derivatives have shown MIC values as low as against MRSA .

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it can suppress the growth of several cancer cell lines, including A549 lung cancer cells. The mechanism of action may involve the inhibition of specific enzymes or receptors that are critical for tumor growth and proliferation .

Case Studies and Research Findings

- Antileishmanial Activity : A study focused on synthesizing quinoline derivatives, including related compounds, found that certain analogs exhibited promising antileishmanial activity against Leishmania donovani promastigotes. While specific data on this compound was not highlighted, the structural similarities suggest potential efficacy in this area .

- Molecular Docking Studies : Molecular docking studies have been conducted to explore the binding affinity of this compound to various biological targets. These studies provide insights into its potential mechanism of action and therapeutic applications .

- Comparative Analysis with Similar Compounds : The biological activity of this compound has been compared with other quinoline derivatives. For example, compounds with different substituents on the quinoline ring were evaluated for their antimicrobial and anticancer activities, highlighting the importance of structural modifications in enhancing bioactivity .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors that regulate cell signaling pathways associated with inflammation and tumorigenesis.

Q & A

Q. What are the standard synthetic routes for 6-bromo-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid?

A common approach involves coupling brominated quinoline precursors with substituted furan moieties. For example:

- Step 1 : Start with 6-bromo-4-carboxyquinoline derivatives.

- Step 2 : Use HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent in DMF (dimethylformamide) with triethylamine (TEA) to introduce the 5-methylfuran-2-yl group at the 2-position of the quinoline core .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures.

Q. How is structural confirmation achieved for this compound?

- X-ray crystallography : Resolve crystal structures to confirm substituent positions and stereochemistry (e.g., as done for ethyl 6-bromo-2-vinylquinoline derivatives) .

- NMR analysis : Key signals include:

- Quinoline protons (δ 8.5–9.0 ppm, aromatic region).

- Furan protons (δ 6.5–7.5 ppm, coupled doublets for the 5-methyl group).

- Carboxylic acid proton (broad singlet at δ ~12–13 ppm, if unesterified).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₁BrNO₃: theoretical 352.9943).

Advanced Research Questions

Q. How can reaction yields be optimized for the Suzuki-Miyaura coupling step in synthesis?

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/water mixtures (3:1) at 80°C .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30–60 minutes, improving yield by 15–20% .

- Base optimization : Use K₂CO₃ instead of NaHCO₃ to enhance solubility of boronic acid intermediates.

Q. What strategies address contradictory biological activity data in published studies?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- Metabolic stability testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

- Dose-response curves : Use at least six concentration points (1 nM–100 µM) to calculate accurate IC₅₀ values.

Q. How does the 5-methylfuran group influence photostability and reactivity?

- UV-Vis studies : Monitor degradation under UV light (λ = 254 nm) in methanol. Methyl substitution on furan reduces π-π stacking, improving solubility but increasing susceptibility to oxidation .

- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks; HPLC analysis shows <5% degradation if stored in amber vials under argon.

Q. What computational methods predict interaction with biological targets (e.g., kinases)?

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, 1M17) to map binding poses.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of the bromo substituent on binding affinity .

Methodological Notes

- Contradictory data : Variability in reported IC₅₀ values (e.g., 2–10 µM for anti-cancer activity) may stem from differences in assay conditions or impurity profiles. Replicate key experiments with independently synthesized batches.

- Safety protocols : Follow guidelines for handling brominated compounds (e.g., use fume hoods, PPE) as per SDS recommendations for analogous quinoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.